Benzofuran-7-carboxylic acid
Overview
Description
Benzofuran-7-carboxylic acid is a heterocyclic organic compound that features a benzofuran ring fused with a carboxylic acid group at the 7th position. This compound is part of the benzofuran family, known for its diverse biological activities and significant applications in medicinal chemistry .
Scientific Research Applications
Benzofuran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
Benzofuran-7-carboxylic acid and its derivatives have been found to interact with a variety of biological targets. For instance, some benzofuran derivatives have been found to act as partial agonists of 5-HT receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, and are often targeted in the treatment of many psychiatric disorders .
Mode of Action
The interaction of this compound with its targets often results in significant changes in cellular function. For example, when acting as a partial agonist of 5-HT receptors, it can modulate the activity of these receptors, potentially influencing neurotransmission and resulting in therapeutic effects for psychiatric disorders .
Biochemical Pathways
This compound and its derivatives can influence a variety of biochemical pathways. For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy . This can have a therapeutic effect in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Result of Action
The action of this compound at the molecular and cellular level can result in a variety of effects. For instance, its action as a partial agonist of 5-HT receptors can influence neurotransmission, potentially resulting in therapeutic effects for psychiatric disorders . Additionally, its ability to inhibit rapid sodium ion influx can influence cardiac conduction, potentially having a therapeutic effect in certain cardiac conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzofuran-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and contributing to its anti-inflammatory effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . The enzymes involved in these metabolic pathways include cytochrome P450 isoenzymes, which play a crucial role in the oxidation and conjugation of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound has been observed to localize in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, it can accumulate in the nucleus, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxybenzophenone derivatives. One common method includes the dehydration of o-hydroxybenzophenone under acidic conditions to form the benzofuran ring, followed by carboxylation at the 7th position . Another approach involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced benzofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Comparison with Similar Compounds
Benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits anticancer and antimicrobial activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 7th position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHILIQFOBNARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536130 | |
Record name | 1-Benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90484-22-3 | |
Record name | 1-Benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-7-Carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research by [] presents a novel synthesis method for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the production of prucalopride. This method boasts several advantages over conventional approaches:
Q2: How do structural differences within this class of compounds affect their activity?
A2: Research by [] investigates the structure-activity relationship of several 4-amino-5-chloro-2,3-dihydrothis compound derivatives, including prucalopride, as 5-HT4 receptor agonists. The study highlights the following:
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